molecular formula C23H27Cl2F3N4O5 B606626 2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;dihydrochloride

2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;dihydrochloride

Cat. No.: B606626
M. Wt: 567.4 g/mol
InChI Key: PURFQCFKYNMIQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CGP 20712 dihydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

    Formation of the core structure: The initial step involves the synthesis of the core structure, which includes the phenoxy and imidazolyl groups.

    Introduction of functional groups:

    Final assembly: The final step involves the coupling of the intermediate compounds to form the final product, CGP 20712 dihydrochloride.

Industrial Production Methods

Industrial production of CGP 20712 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

CGP 20712 dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group.

    Reduction: Reduction reactions can occur at the carbamoyl group.

    Substitution: Substitution reactions can occur at the phenoxy and imidazolyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can lead to the formation of a ketone, while reduction of the carbamoyl group can yield an amine .

Scientific Research Applications

CGP 20712 dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool to study the selectivity and potency of β1-adrenoceptor antagonists.

    Biology: The compound is used to investigate the role of β1-adrenoceptors in various biological processes, including cardiac function and metabolic regulation.

    Medicine: CGP 20712 dihydrochloride is used in preclinical studies to explore its potential therapeutic applications in conditions such as hypertension and heart failure.

    Industry: The compound is used in the development of new β1-adrenoceptor antagonists for pharmaceutical applications

Comparison with Similar Compounds

Similar Compounds

    Metoprolol: Another β1-adrenoceptor antagonist with similar selectivity but different pharmacokinetic properties.

    Atenolol: A β1-adrenoceptor antagonist with a longer half-life compared to CGP 20712 dihydrochloride.

    Bisoprolol: A β1-adrenoceptor antagonist with higher selectivity for β1-adrenoceptors compared to β2-adrenoceptors.

Uniqueness

CGP 20712 dihydrochloride is unique due to its extremely high selectivity for β1-adrenoceptors, with a 10,000-fold selectivity over β2-adrenoceptors. This high selectivity makes it a valuable tool for studying the specific effects of β1-adrenoceptor antagonism without significant off-target effects on β2-adrenoceptors .

Properties

IUPAC Name

2-hydroxy-5-[2-[[2-hydroxy-3-[4-[1-methyl-4-(trifluoromethyl)imidazol-2-yl]phenoxy]propyl]amino]ethoxy]benzamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F3N4O5.2ClH/c1-30-12-20(23(24,25)26)29-22(30)14-2-4-16(5-3-14)35-13-15(31)11-28-8-9-34-17-6-7-19(32)18(10-17)21(27)33;;/h2-7,10,12,15,28,31-32H,8-9,11,13H2,1H3,(H2,27,33);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PURFQCFKYNMIQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1C2=CC=C(C=C2)OCC(CNCCOC3=CC(=C(C=C3)O)C(=O)N)O)C(F)(F)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2F3N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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